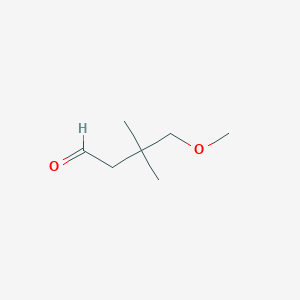

4-Methoxy-3,3-dimethyl-butanal

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14O2 |

|---|---|

Molecular Weight |

130.18 g/mol |

IUPAC Name |

4-methoxy-3,3-dimethylbutanal |

InChI |

InChI=1S/C7H14O2/c1-7(2,4-5-8)6-9-3/h5H,4,6H2,1-3H3 |

InChI Key |

RYLKEZKGJICDKO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC=O)COC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 4 Methoxy 3,3 Dimethyl Butanal

Approaches to the Butanal Core Structure

The construction of the 3,3-dimethylbutanal backbone is a critical step that can be approached through several established organic synthesis reactions. The choice of method often depends on the availability of starting materials and desired reaction efficiency.

Hydroformylation Techniques for Branched Aldehydes

Hydroformylation, or the oxo process, is a powerful industrial method for producing aldehydes from alkenes by adding a formyl group (-CHO) and a hydrogen atom across the double bond. libretexts.org To synthesize the 3,3-dimethylbutanal core, a suitable precursor would be 3,3-dimethyl-1-butene. The primary challenge in this approach is to control the regioselectivity of the reaction to favor the branched aldehyde over the linear isomer.

Typically, cobalt or rhodium-based catalysts are employed. libretexts.org Achieving high selectivity for branched aldehydes from terminal alkyl alkenes is a significant challenge, as linear aldehydes are often the major product. st-andrews.ac.uk However, research has shown that specialized ligand systems can dramatically influence the outcome. For instance, rhodium catalysts modified with specific phosphine (B1218219) or phosphite (B83602) ligands can steer the reaction towards the branched product.

A notable example is the use of the BOBPHOS ligand with a rhodium catalyst, which has been studied for its unusual selectivity in producing branched aldehydes from unbiased alkenes. st-andrews.ac.uknih.govacs.org Computational and experimental studies suggest that stabilizing interactions between the ligand and the substrate, along with the electronic and steric profile of the catalyst, are key to this selectivity. nih.govacs.org Similarly, triphenylphosphine-based porous organic polymers have been used to anchor rhodium clusters, creating a heterogeneous catalyst that demonstrates high selectivity for branched aldehydes, which can be easily recovered and reused. acs.org

Table 1: Catalyst Systems for Branched-Selective Hydroformylation

| Catalyst System | Ligand Type | Key Findings | Reference |

| Rhodium-based | BOBPHOS (phospholane-phosphite) | Achieves high selectivity for branched aldehydes through stabilizing CH-π interactions and electronic effects. | nih.gov, acs.org, st-andrews.ac.uk |

| Rhodium Cluster | Triphenylphosphine (in a porous polymer) | Heterogeneous catalyst with high selectivity and yield (95.4%) for branched products; reusable. | acs.org |

| Cobalt-based | HCo(CO)₄ | A traditional catalyst, generally produces a mixture of linear and branched isomers. | libretexts.org |

Aldol (B89426) Condensation Routes for Related Carbonyl Compounds

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that joins two carbonyl compounds. wikipedia.org A crossed aldol reaction could be envisioned to construct a precursor to the 3,3-dimethylbutanal skeleton. wikipedia.orgsrmist.edu.in This would typically involve the reaction between an enolizable carbonyl compound and a non-enolizable one to minimize the formation of side products. wikipedia.org

A plausible strategy involves the reaction of an enolate, generated from a simple aldehyde or ketone, with 2,2-dimethylpropanal (pivalaldehyde), which lacks α-hydrogens and cannot self-condense. tutorchase.com However, the reaction equilibrium for sterically hindered aldehydes like pivalaldehyde often favors the reactants. libretexts.org To drive the reaction forward, specific conditions, such as the slow addition of the non-enolizable aldehyde to a pre-formed mixture of base and the enolizable component, are often necessary. wikipedia.org

The initial product of this reaction would be a β-hydroxy aldehyde or ketone. libretexts.org Subsequent dehydration, often promoted by heat, would yield an α,β-unsaturated carbonyl compound. masterorganicchemistry.com To arrive at the desired saturated butanal structure, this intermediate would require a selective reduction of the carbon-carbon double bond, for instance, through catalytic hydrogenation.

Grignard Reagent Applications in Alkyl Chain Elongation

Grignard reagents (R-Mg-X) are highly reactive organometallic compounds widely used for forming new carbon-carbon bonds. wikipedia.orgsigmaaldrich.com To construct the 3,3-dimethylbutanal framework, a neopentyl Grignard reagent, such as neopentylmagnesium bromide, could be employed to add the characteristic (CH₃)₃C-CH₂- group to a two-carbon electrophile.

Several synthetic routes using this approach are conceivable:

Reaction with an epoxide: The reaction of neopentylmagnesium bromide with ethylene (B1197577) oxide would open the epoxide ring to form 4,4-dimethyl-1-pentanol (B1294636) after acidic workup. This primary alcohol could then be oxidized to the target aldehyde, 4,4-dimethylpentanal, which is an isomer of the desired compound. A different strategy would be needed for the exact carbon skeleton.

Reaction with a protected aldehyde: A Grignard reagent can react with a protected two-carbon aldehyde, such as 2-bromoacetaldehyde dimethyl acetal (B89532). The Grignard reagent would displace the bromide, and subsequent deprotection of the acetal would yield the final aldehyde.

Reaction with an appropriate ester: The addition of a Grignard reagent to an ester like ethyl formate (B1220265) would lead to the formation of a secondary alcohol after a double addition, which is not the desired product. However, controlled addition at low temperatures to certain formamides or orthoformates can yield aldehydes.

The success of Grignard reactions depends on careful control of reaction conditions, as they are sensitive to moisture and acidic protons. sigmaaldrich.com The formation of the Grignard reagent itself from neopentyl halides can be challenging due to the steric hindrance of the neopentyl group. researchgate.netpsu.edu

Introduction of the Methoxy (B1213986) Moiety

Once a suitable precursor containing a hydroxyl group at the C4 position is synthesized, the final step is the introduction of the methoxy group. This is typically achieved through etherification or specific methylation reactions.

Etherification Strategies on Hydroxyl Precursors

Etherification involves the formation of an ether linkage (R-O-R'). The most common method is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. To synthesize 4-methoxy-3,3-dimethyl-butanal, a precursor such as 4-hydroxy-3,3-dimethyl-1-butanol would first be deprotonated with a strong base (e.g., sodium hydride) to form the corresponding alkoxide. This nucleophile would then react with a methylating agent like methyl iodide or dimethyl sulfate (B86663) in an Sₙ2 reaction. libretexts.org

The synthesis of diol esters from fatty acids and neopentyl glycol demonstrates that esterification, a related process, is feasible with sterically hindered neopentyl alcohols. pnu.ac.ir General processes for the etherification of alcoholic hydroxyl groups have also been developed, indicating the viability of this approach for a variety of alcohol structures. google.com The esterification of neopentyl alcohol itself has been studied, providing insights into the reactivity of this sterically hindered system. acs.orgacs.org

Specific Methylation Reactions for O-Methylation

O-methylation is the specific formation of a methyl ether. While classic reagents like methyl iodide and dimethyl sulfate are effective, they are also highly toxic. smith.edu Milder and more selective reagents have been developed.

Dimethyl carbonate (DMC) is considered a greener methylating agent, though its reaction with secondary alcohols to form methyl ethers often requires high temperatures ( >150 °C). researchgate.net For highly sterically hindered alcohols, which can be unreactive towards many electrophilic reagents, trimethylsilyldiazomethane (B103560) in the presence of a Lewis acid catalyst can be a highly effective and mild reagent for achieving methylation. researchgate.net

Another modern approach is the Chan-Lam O-methylation, which uses a copper catalyst to couple an alcohol with a nucleophilic methyl source like methylboronic acid. smith.edu While this method has been developed for phenols and some aliphatic alcohols, its application to sterically hindered diols would require further investigation.

Table 2: Comparison of O-Methylation Reagents for Hydroxyl Precursors

| Reagent | Conditions | Advantages | Disadvantages | Reference |

| Methyl Iodide / Dimethyl Sulfate | Strong base (e.g., NaH) | Highly reactive, well-established method. | Highly toxic, not environmentally friendly. | smith.edu, libretexts.org |

| Dimethyl Carbonate (DMC) | High temperature (>150°C), base or catalyst | Non-toxic, green reagent. | May require harsh conditions for hindered alcohols. | researchgate.net |

| Trimethylsilyldiazomethane (TMSCHN) | Lewis acid catalyst (e.g., HBF₄) | Mild conditions, effective for sterically hindered alcohols. | Reagent can be hazardous to handle. | researchgate.net |

| Methylboronic Acid | Copper catalyst (Chan-Lam coupling) | Uses a nucleophilic methyl source, potentially milder. | Less established for hindered aliphatic alcohols. | smith.edu |

Multi-Step Synthesis Pathways of Analogous Structures

The construction of alkoxy-substituted aldehydes with a neopentyl-like scaffold, such as this compound, necessitates multi-step synthetic strategies. These strategies can be broadly categorized as linear or convergent, each with its own set of advantages and challenges. A linear synthesis assembles the molecule in a stepwise fashion, while a convergent approach involves the independent synthesis of key fragments that are later combined. youtube.comlibretexts.org

A plausible multi-step approach to analogous structures often begins with a foundational carbon skeleton. For instance, the synthesis of 3,3-dimethylbutanal, a direct precursor lacking the C4-methoxy group, can be achieved through various routes, including the oxidation of 3,3-dimethylbutanol. nih.govgoogleapis.com This precursor alcohol can, in turn, be prepared by methods such as the reduction of 3,3-dimethylbutanoic acid or its esters, or through the hydrolysis of 1-halo-3,3-dimethylbutane. nih.gov

The synthesis of more complex, functionally analogous structures provides further insight. For example, the multi-step synthesis of certain N-hydroxy amino coumarin (B35378) compounds involves the creation of a substituted butanal intermediate. This pathway can include steps like the hydrolysis of an acetate (B1210297) group to reveal a hydroxyl functionality, followed by a selective oxidation of a primary alcohol to an aldehyde using reagents like Swern oxidation, which is known for its mild conditions that prevent over-oxidation to a carboxylic acid.

Another relevant example is the synthesis of chiral 1,4-diols, such as (2R,3R)-2,3-dimethyl-1,4-butanediol, which can be achieved through the oxidative homocoupling of chiral precursors. researchgate.net While the final product is a diol, the synthetic principles of building a substituted butane (B89635) chain are applicable.

The following table outlines a representative multi-step synthesis for a substituted butanal, highlighting the types of reactions that could be adapted for the synthesis of this compound.

Table 1: Representative Multi-Step Synthesis of a Substituted Butanal Analog

| Step | Reaction Type | Starting Material | Reagent(s) | Intermediate/Product |

|---|---|---|---|---|

| 1 | Hydrolysis | Substituted Butyl Acetate | Base (e.g., NaOH) | Substituted Butanol |

| 2 | Oxidation | Substituted Butanol | Swern Oxidation (Oxalyl chloride, DMSO) | Substituted Butanal |

This generalized pathway underscores the common strategy of first establishing the carbon backbone and then introducing or modifying functional groups through a series of controlled reactions.

Derivatization from Related Butanal and Butanone Compounds

The derivatization of commercially available or synthetically accessible butanal and butanone compounds presents a viable alternative for the synthesis of this compound. The reactivity of the carbonyl group and the adjacent carbon atoms in these precursors allows for the introduction of new functional groups.

The direct precursor, 3,3-dimethylbutanal, and its corresponding ketone, 3,3-dimethyl-2-butanone (pinacolone), are key starting points for such derivatization strategies. copernicus.orgresearchgate.net The reactivity of these compounds with various oxidants and nucleophiles has been studied, providing a basis for potential synthetic transformations. copernicus.orgcopernicus.org For example, reactions of 3,3-dimethylbutanal with OH radicals have been investigated, leading to a variety of products which indicates the potential for functionalization at different positions. researchgate.net

One of the most common reactions of ketones like 3,3-dimethyl-2-butanone is the aldol condensation. This reaction involves the formation of an enolate which then acts as a nucleophile, attacking another carbonyl compound. brainly.comchegg.com While this typically leads to carbon-carbon bond formation, the principles of enolate chemistry are fundamental to many derivatization reactions.

More targeted derivatization can be envisioned through the functionalization of the C4 position. For instance, the synthesis of 4-substituted 3,3-dimethyl-butan-2-ones has been reported, which are structurally very similar to the target aldehyde. These syntheses can involve the introduction of cyano or alkoxy groups at the C4 position, providing a direct analogy for the synthesis of this compound. google.com

Furthermore, aldehydes can be derivatized to form other heterocyclic structures. For example, aldehydes react with N,N'-disubstituted ethylenediamines to form imidazolidines. nih.gov While not a direct route to the target compound, this illustrates the versatility of the aldehyde functional group in forming new chemical bonds and structures.

The table below summarizes potential derivatization reactions of related butanal and butanone compounds that could be explored for the synthesis of this compound.

Table 2: Potential Derivatization Reactions of Related Butanal and Butanone Compounds

| Precursor | Reaction Type | Reagent(s) | Potential Product Type | Reference |

|---|---|---|---|---|

| 3,3-dimethyl-2-butanone | Aldol Condensation | Base (e.g., NaOH), another carbonyl compound | β-hydroxy ketone | brainly.comchegg.com |

| 3,3-dimethylbutanal | Radical Reaction | OH radicals | Various oxidized products | researchgate.net |

| 3,3-dimethyl-2-butanone | Nucleophilic Substitution | Alkoxide | 4-Alkoxy-3,3-dimethyl-butan-2-one | google.com |

| Aldehydes (general) | Imidazolidine formation | N,N'-disubstituted ethylenediamine | Imidazolidine | nih.gov |

These derivatization strategies highlight the potential to modify existing and accessible butanal and butanone frameworks to achieve the desired this compound structure.

Chemical Reactivity and Mechanistic Investigations of 4 Methoxy 3,3 Dimethyl Butanal

Gas-Phase Oxidation Reactions

Reactions with Hydroxyl Radicals (OH)

No peer-reviewed studies detailing the reaction of 4-methoxy-3,3-dimethyl-butanal with hydroxyl radicals were found. Consequently, no experimentally determined rate coefficients or reaction mechanisms for this specific pathway have been documented. For structurally related compounds like 3,3-dimethylbutanal, the reaction with OH radicals is a significant removal pathway in the atmosphere. nih.govcopernicus.org

Reactions with Chlorine Atoms (Cl)

There is no available data from experimental or theoretical studies on the gas-phase reaction between this compound and chlorine atoms. For comparison, the reaction of 3,3-dimethylbutanal with Cl atoms has been studied and is known to be a rapid process. copernicus.orgdoaj.orgcopernicus.org

Reactions with Nitrate (B79036) Radicals (NO3)

The scientific literature lacks information regarding the kinetics and mechanism of the reaction between this compound and nitrate radicals. Studies on similar aldehydes suggest that this reaction pathway can be a contributor to the nocturnal processing of such compounds. copernicus.orgnist.gov

Kinetic Rate Coefficient Determinations for Atmospheric Relevance

Due to the absence of dedicated studies, no kinetic rate coefficients for the reactions of this compound with OH, Cl, or NO3 have been experimentally determined or theoretically calculated. This lack of data prevents the calculation of its atmospheric lifetime and an assessment of its potential to contribute to photochemical smog or long-range transport of pollutants.

Interactive Data Table: Kinetic Rate Coefficients

No data available for this compound. A representative table structure is provided below for illustrative purposes.

| Reactant | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature (K) |

| This compound | OH | Data not available | - |

| This compound | Cl | Data not available | - |

| This compound | NO3 | Data not available | - |

Degradation Pathways and Product Identification

Without kinetic data on the primary oxidation steps, the subsequent degradation pathways and the identity of the resulting products for this compound remain speculative. Product studies are essential for understanding the formation of secondary pollutants such as ozone and secondary organic aerosols (SOA).

Formation of Carbonyl Compounds and Other Oxygenated Volatile Organic Compounds

No studies have identified or quantified the products formed from the atmospheric degradation of this compound. For the related compound 3,3-dimethylbutanal, oxidation leads to the formation of various carbonyl compounds, including acetone, formaldehyde, and 2,2-dimethylpropanal. copernicus.orgdoaj.orgcopernicus.org However, the influence of the methoxy (B1213986) group at the 4-position on the degradation mechanism and product distribution for the title compound has not been investigated.

Interactive Data Table: Degradation Products

No data available for the degradation of this compound. A representative table structure is provided below.

| Precursor | Oxidant | Product | Molar Yield (%) |

| This compound | OH | Data not available | - |

| This compound | Cl | Data not available | - |

| This compound | NO3 | Data not available | - |

Mechanistic Postulations for Cleavage Reactions

The cleavage of this compound can be initiated through photolysis, where the absorption of light energy leads to the fragmentation of the molecule. The specific pathways and products of these cleavage reactions are influenced by the reaction conditions. In atmospheric chemistry, the reaction of aldehydes with hydroxyl (OH) radicals is a significant degradation pathway. researchgate.netcopernicus.org For analogous compounds, this often involves hydrogen abstraction from the aldehyde group, leading to the formation of an acyl radical. This radical can then undergo further reactions, including decomposition.

Theoretical studies on similar aldehydes, such as 3,3-dimethylbutanal, indicate that the presence of a methyl group can activate the hydrogen atom at the α-position, influencing the reaction pathways. copernicus.org The cleavage can also be influenced by the presence of other functional groups within the molecule.

Formation of Nitrated By-products

In the presence of nitrogen oxides (NOx), the atmospheric degradation of this compound can lead to the formation of nitrated by-products. The reaction with OH radicals in the presence of NO can lead to the formation of peroxy radicals, which can then react with NO2 to form peroxy nitrates. copernicus.orgresearchgate.net For instance, the oxidation of similar aldehydes has been shown to produce peroxyacetyl nitrate (PAN) and other nitrated organic compounds. copernicus.orgcopernicus.org

The general mechanism involves the initial reaction with an oxidant, such as the OH radical, to form an alkyl radical. This radical then reacts with molecular oxygen to form a peroxy radical (RO2). In the presence of nitric oxide (NO), the peroxy radical can be converted to an alkoxy radical (RO), which can then undergo further reactions leading to the formation of nitrated products or other oxygenated volatile organic compounds. researchgate.netresearchgate.net The formation of these nitrated by-products is a significant aspect of the atmospheric chemistry of aldehydes as they can contribute to air pollution. copernicus.org

Solution-Phase Chemical Transformations

Electrophilic Addition Reactions of Aldehydes

Aldehydes, including this compound, are characterized by the carbonyl group (C=O), which is susceptible to addition reactions. While aldehydes and ketones typically undergo nucleophilic addition reactions, the term "electrophilic addition" in the context of alkenes involves the attack of an electrophile on the carbon-carbon double bond. allrounder.aiunizin.orgshaalaa.commsu.edulibretexts.orgncert.nic.inlibretexts.orglibretexts.orgmpbou.edu.in

The reactivity of the carbonyl group in an aldehyde is influenced by both steric and electronic factors. Aldehydes are generally more reactive than ketones towards nucleophiles because they have only one alkyl group attached to the carbonyl carbon, making them less sterically hindered. allrounder.aiunizin.orgshaalaa.comlibretexts.org The presence of the bulky tert-butyl group adjacent to the methoxy group in this compound could sterically hinder reactions at the carbonyl center.

Oxidation to Carboxylic Acids

The aldehyde functional group in this compound can be oxidized to a carboxylic acid, yielding 4-methoxy-3,3-dimethylbutanoic acid. ambeed.com This transformation is a common reaction in organic synthesis. nsf.govlibretexts.org

Various oxidizing agents can be employed for this purpose. A common method involves the use of chromium-based reagents like Jones reagent (CrO3 in sulfuric acid) or potassium permanganate (B83412) (KMnO4). libretexts.org Another approach utilizes TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl). orgsyn.orgepo.org This method is often preferred for its milder reaction conditions. The oxidation of primary alcohols to carboxylic acids often proceeds through an aldehyde intermediate. nsf.gov

The general mechanism for the oxidation of an aldehyde to a carboxylic acid involves the addition of the oxidant to the carbonyl group, followed by elimination to form the carboxylic acid. beilstein-journals.org

Table 1: Oxidation of this compound

| Reactant | Product | Reagents |

| This compound | 4-Methoxy-3,3-dimethylbutanoic acid | KMnO4 or Jones Reagent or TEMPO/NaOCl |

This table is for illustrative purposes and specific reaction conditions may vary.

Retro-Aldol Processes

The retro-aldol reaction is the reverse of the aldol (B89426) condensation, involving the cleavage of a β-hydroxy aldehyde or ketone to form an enolate and a carbonyl compound. masterorganicchemistry.comyoutube.comkhanacademy.orgscribd.combath.ac.ukgoogle.com This reaction is typically base-catalyzed. scribd.compsu.edu For this compound, a retro-aldol type fragmentation is conceivable under basic conditions, although the stability of the potential leaving group would be a critical factor.

The general mechanism of a base-catalyzed retro-aldol reaction begins with the deprotonation of the hydroxyl group to form an alkoxide. This is followed by the cleavage of the carbon-carbon bond between the α- and β-carbons, which results in the formation of an enolate and a carbonyl compound. youtube.com The reversibility of the aldol reaction can be a significant factor in synthetic chemistry, and in some cases, the retro-aldol pathway is deliberately exploited. bath.ac.uknih.gov The steric hindrance around the carbonyl group in this compound, due to the adjacent gem-dimethyl group, might influence the kinetics of a retro-aldol process. Studies on related compounds have shown that steric effects can impact the prominence of the retro-aldol reaction. nih.gov

It is important to note that the IUPAC name "this compound" presents a structural ambiguity. In standard nomenclature, a "butanal" contains a four-carbon chain where the aldehyde carbon is designated as position 1. Therefore, a substituent cannot be located at position 4. This suggests the possibility of a typographical error in the compound's name.

While research exists for structurally related compounds such as 3,3-dimethylbutanal copernicus.orgnih.govresearchgate.net and various other methoxy-containing molecules sciencepublishinggroup.comnih.govsigmaaldrich.com, this information cannot be extrapolated to create a scientifically accurate and non-speculative article for the specific compound requested.

Therefore, the generation of a detailed article with the required data tables and research findings is not possible without accessible primary sources focusing explicitly on "this compound".

Computational and Theoretical Chemical Studies of 4 Methoxy 3,3 Dimethyl Butanal

Reaction Pathway Modeling and Transition State Analysis

Computational modeling of reaction pathways for aldehydes like 4-methoxy-3,3-dimethyl-butanal is crucial for understanding their chemical transformations, particularly in atmospheric and synthetic chemistry. While specific theoretical studies exclusively targeting this compound are not extensively documented, valuable insights can be drawn from studies on analogous compounds, such as 3,3-dimethylbutanal. copernicus.orgcopernicus.org These studies often focus on degradation pathways initiated by atmospheric oxidants like hydroxyl (OH) radicals, nitrate (B79036) (NO₃) radicals, and chlorine (Cl) atoms. copernicus.orgcopernicus.org

The reaction of aldehydes with OH radicals is a key process in tropospheric chemistry. copernicus.org For 3,3-dimethylbutanal, a close structural analog lacking the methoxy (B1213986) group, the reaction is initiated by the abstraction of the aldehydic hydrogen atom. researchgate.net This is the most likely primary reaction pathway due to the relative weakness of the C-H bond in the aldehyde group. The reaction proceeds through a transition state leading to the formation of a 3,3-dimethylbutanoyl radical.

A generalized reaction scheme for an aliphatic aldehyde (R-CHO) with an OH radical can be outlined as follows: R-CHO + OH• → R-CO• + H₂O

This initial step is followed by the rapid addition of molecular oxygen (O₂) to the resulting acyl radical, forming an acylperoxy radical (R-C(O)OO•). researchgate.net This peroxy radical can then undergo further reactions, for instance, with nitric oxide (NO) or nitrogen dioxide (NO₂), leading to a variety of products. copernicus.orgresearchgate.net In the presence of NOx, these reactions can form stable products like peroxy-3,3-dimethylbutyryl nitrate. copernicus.org

Kinetic studies on 3,3-dimethylbutanal and 3,3-dimethylbutanone provide data on reaction rates with various atmospheric oxidants, which are fundamental for modeling their atmospheric lifetime and impact. copernicus.orgcopernicus.org The rate coefficients for these reactions are determined experimentally and are essential parameters for any computational model simulating atmospheric chemistry. copernicus.org For example, the degradation of these compounds is expected to be rapid near emission sources. copernicus.orgcopernicus.org

The main products identified from the oxidation of 3,3-dimethylbutanal include smaller carbonyl compounds like acetone, formaldehyde, and 2,2-dimethylpropanal. copernicus.orgcopernicus.org The formation of these products can be rationalized through complex reaction mechanisms involving radical intermediates. Computational modeling, often using methods like Density Functional Theory (DFT), can be employed to calculate the energies of reactants, transition states, intermediates, and products, thereby mapping out the most favorable reaction pathways. beilstein-journals.org While a specific transition state analysis for this compound is not available, analogies to other reactions, like the Prins reaction, show how DFT calculations can elucidate concerted pathways and identify key intermediates and transition states. beilstein-journals.org

Table 1: Reaction Products from the Atmospheric Degradation of 3,3-dimethylbutanal

| Reactant | Oxidant | Main Identified Products |

| 3,3-dimethylbutanal | Cl atoms | Acetone, 2,2-dimethylpropanal, Formaldehyde, 3,3-dimethylbutanoic acid |

| 3,3-dimethylbutanal | OH radicals | Acetone, 2,2-dimethylpropanal, 3,3-dimethylbutanoic acid |

| 3,3-dimethylbutanal | NO₃ radicals | Acetone, 2,2-dimethylpropanal, 3,3-dimethylbutanoic acid, Nitrated compounds |

| Data sourced from studies on 3,3-dimethylbutanal, a structural analog. copernicus.orgcopernicus.orgcopernicus.org |

Advanced Analytical Characterization of 4 Methoxy 3,3 Dimethyl Butanal and Its Derivatives

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating 4-Methoxy-3,3-dimethyl-butanal and its derivatives from complex matrices prior to their detection and characterization. The choice between gas and liquid chromatography depends on the volatility and polarity of the specific compounds of interest.

Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds, making it well-suited for the analysis of this compound and many of its derivatives. jmchemsci.com The separation is achieved based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column. nih.gov High-resolution gas chromatography (HRGC), utilizing narrow-bore capillary columns, offers superior separation efficiency, enabling the resolution of closely related isomers and complex mixtures. researchgate.net

The selection of the stationary phase is critical for achieving optimal separation. Non-polar columns, such as those with dimethylpolysiloxane phases, are often used for general screening, while columns with more polar phases, like polyethylene (B3416737) glycol, can provide enhanced separation for more polar derivatives. google.com Temperature programming, where the column temperature is gradually increased during the analysis, is a common practice to ensure the timely elution of a wide range of compounds with varying boiling points. jfda-online.com

For instance, in the analysis of complex mixtures, a typical GC oven temperature program might start at a low temperature (e.g., 40°C) to separate highly volatile compounds and then ramp up to a higher temperature (e.g., 300°C) to elute less volatile components. mst.dk The choice of carrier gas, typically helium or hydrogen, and its flow rate also play a significant role in the separation efficiency. mst.dk

Derivatization can be employed to improve the chromatographic properties of certain derivatives, such as those containing polar functional groups. jfda-online.com This process involves chemically modifying the analyte to increase its volatility and thermal stability, leading to better peak shapes and improved separation. jfda-online.com

Table 1: Typical GC Parameters for Volatile Compound Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Column Type | Capillary (e.g., Zebron ZB-1, HP-5MS) | High-resolution separation |

| Stationary Phase | e.g., 100% Dimethylpolysiloxane or 5% Phenyl-arylene | Separation based on boiling point and polarity |

| Carrier Gas | Helium or Hydrogen | Transports analytes through the column |

| Flow Rate | 0.8 - 1.5 mL/min (Constant Flow) | Optimal separation efficiency and analysis time |

| Injection Mode | Split or Splitless | Introduces a precise amount of sample onto the column |

| Injector Temperature | 250 - 275°C | Ensures rapid volatilization of the sample |

| Oven Program | Initial Temp: 40-60°C, Ramp: 10-15°C/min, Final Temp: 280-300°C | Separates compounds with a wide range of volatilities |

| Detector | FID (Flame Ionization Detector) or MS (Mass Spectrometer) | Detection and quantification of separated compounds |

Liquid chromatography is the method of choice for analyzing non-volatile, thermally labile, or highly polar derivatives of this compound that are not amenable to GC analysis. dphen1.com High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are widely used for this purpose, offering high resolution and sensitivity. dokumen.pub

Reverse-phase HPLC (RP-HPLC) is the most common mode of LC used for these applications. In RP-HPLC, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com The separation is based on the hydrophobic interactions between the analytes and the stationary phase. Gradient elution, where the composition of the mobile phase is changed during the analysis, is often employed to effectively separate compounds with a wide range of polarities. sielc.com

For certain applications, such as the separation of chiral derivatives, specialized chiral stationary phases are necessary. These phases can differentiate between enantiomers, which is crucial in pharmaceutical and biological studies.

Table 2: Typical LC Parameters for Non-Volatile Compound Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Column Type | Reverse-Phase (e.g., C18, C8) | Separation of non-polar to moderately polar compounds |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with additives (e.g., formic acid) | Elutes compounds from the column |

| Elution Mode | Isocratic or Gradient | Constant or varied mobile phase composition for optimal separation |

| Flow Rate | 0.2 - 1.0 mL/min | Influences analysis time and separation efficiency |

| Column Temperature | 25 - 40°C | Affects retention times and peak shapes |

| Detector | UV-Vis, Diode Array Detector (DAD), or MS | Detection and quantification of separated compounds |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for the structural elucidation and quantification of this compound and its derivatives. It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

The coupling of gas chromatography with mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. jmchemsci.com As compounds elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated by their m/z ratio in the mass analyzer.

The fragmentation patterns produced by EI are highly reproducible and serve as a molecular fingerprint, allowing for the identification of compounds by comparing their mass spectra to spectral libraries such as the NIST database. mst.dk This makes GC-MS a powerful tool for both targeted and non-targeted analysis. For quantitative analysis, specific ions characteristic of the target analyte are monitored using selected ion monitoring (SIM), which provides higher sensitivity and selectivity compared to full-scan mode. researchgate.net

High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, typically with mass errors in the low parts-per-million (ppm) range. scispace.comresearchgate.net This capability allows for the determination of the elemental composition of an unknown compound by distinguishing between ions with the same nominal mass but different elemental formulas. acs.org This is particularly valuable for the confident identification of novel derivatives of this compound, where reference standards may not be available. researchgate.net

Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry are commonly used for HR-MS analysis. researchgate.net When coupled with liquid chromatography (LC-HRMS), it becomes a powerful platform for the comprehensive analysis of complex mixtures, enabling the identification and quantification of a wide range of compounds. scispace.com

For the unambiguous structural elucidation of complex derivatives, advanced mass spectrometry techniques such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) are employed. nih.gov FT-ICR MS offers the highest mass resolution and accuracy currently available, enabling the fine isotopic structure of molecules to be resolved. copernicus.orgdiva-portal.org This level of detail is invaluable for confirming elemental compositions and gaining insights into molecular structure. copernicus.org

Tandem mass spectrometry (MS/MS) is another powerful technique for structural elucidation. dokumen.pub In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pathway provides detailed structural information, helping to differentiate between isomers and elucidate the connectivity of atoms within a molecule. This can be performed on various types of mass spectrometers, including triple quadrupole (QqQ), ion trap, and hybrid instruments like quadrupole-time-of-flight (Q-TOF).

By combining these advanced analytical techniques, researchers can achieve a comprehensive characterization of this compound and its derivatives, even in complex sample matrices.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Fourier Transform Infrared (FTIR) spectroscopy identifies the functional groups present, and Ultraviolet-Visible (UV-Vis) spectroscopy gives insight into the electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the precise structure of an organic molecule. Analysis of the ¹H and ¹³C NMR spectra allows for the assignment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The aldehydic proton (-CHO) would appear as a triplet at approximately 9.7 ppm due to coupling with the adjacent methylene (B1212753) protons. The methoxy (B1213986) group (-OCH₃) protons would be observed as a singlet around 3.3 ppm. The methylene protons (-CH₂-) adjacent to the aldehyde group would likely appear as a doublet around 2.4 ppm. The six equivalent protons of the two methyl groups (-C(CH₃)₂) attached to the quaternary carbon would produce a sharp singlet at approximately 1.1 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the aldehyde group (-CHO) is expected to have a chemical shift in the range of 200-205 ppm. The carbon of the methoxy group (-OCH₃) would likely appear around 60 ppm. The quaternary carbon atom (-C(CH₃)₂) is predicted to be in the 35-40 ppm range. The methylene carbon (-CH₂-) adjacent to the carbonyl group would be expected around 50-55 ppm, and the methyl carbons (-CH₃) would show a signal in the 20-25 ppm region.

Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aldehydic H | ~9.7 | Triplet | 1H | -CHO |

| Methylene H | ~2.4 | Doublet | 2H | -CH₂-CHO |

| Methoxy H | ~3.3 | Singlet | 3H | -OCH₃ |

| Methyl H | ~1.1 | Singlet | 6H | -C(CH₃)₂ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Carbonyl C | ~202 | -CHO |

| Methoxy C | ~60 | -OCH₃ |

| Methylene C | ~53 | -CH₂- |

| Quaternary C | ~38 | -C(CH₃)₂ |

| Methyl C | ~23 | -CH₃ |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands. A strong, sharp peak between 1720 and 1740 cm⁻¹ would be indicative of the C=O stretching vibration of the aldehyde group. The C-H stretch of the aldehyde group would likely appear as two weak bands around 2720 and 2820 cm⁻¹. The C-O stretching vibration of the ether linkage would be observed in the region of 1075-1150 cm⁻¹. Additionally, C-H stretching vibrations from the methyl and methylene groups would be present in the 2850-3000 cm⁻¹ range.

Predicted FTIR Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

| Aldehyde (C=O) | 1720 - 1740 | Stretch |

| Aldehyde (C-H) | 2720 and 2820 | Stretch |

| Ether (C-O) | 1075 - 1150 | Stretch |

| Alkane (C-H) | 2850 - 3000 | Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show a weak absorption band in the region of 270-300 nm. This absorption corresponds to the n → π* (non-bonding to pi-antibonding) electronic transition of the carbonyl group in the aldehyde. The intensity of this absorption is typically low. A much stronger absorption corresponding to a π → π* transition would be expected at a shorter wavelength, likely below 200 nm.

Predicted UV-Vis Absorption for this compound

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| n → π | 270 - 300 | Low |

| π → π | < 200 | High |

Industrial Chemical Processes and Synthetic Utility of 4 Methoxy 3,3 Dimethyl Butanal

Role as a Chemical Intermediate in Larger Scale Synthesis

4-Methoxy-3,3-dimethyl-butanal is a bifunctional molecule containing both an aldehyde and an ether group, making it a potentially valuable building block in organic synthesis. fluorochem.co.uk The aldehyde group is a versatile functional handle for forming new carbon-carbon bonds and for conversion into other functional groups. The presence of the neopentyl ether structure provides steric bulk and chemical stability, which can be advantageous in the synthesis of complex target molecules.

Its structural analog, 3,3-dimethylbutanal, serves as a crucial intermediate in the production of the high-intensity sweetener Neotame. googleapis.comgoogle.comwikipedia.orgcopernicus.org In that synthesis, the aldehyde undergoes reductive amination with aspartame. googleapis.comgoogle.com By analogy, this compound could be employed in the synthesis of novel, complex molecules where its specific methoxy (B1213986) and dimethyl substitution patterns are desired to influence the pharmacological or material properties of the final product. The compound serves as an important intermediate in organic synthesis, particularly for producing compounds requiring amino alcohol functionalities.

Production Methodologies in Industrial Contexts

The primary industrial route for the synthesis of aldehydes is the oxidation or catalytic dehydrogenation of the corresponding primary alcohol. Therefore, it is highly probable that this compound is produced from its parent alcohol, 4-Methoxy-3,3-dimethyl-1-butanol. epa.gov

This mirrors the well-established production of 3,3-dimethylbutanal, which is prepared by the oxidation of 3,3-dimethyl-1-butanol. google.comwikipedia.orgchemicalbook.com Various methods can be employed for this type of transformation, including vapor-phase oxidation over metal oxide catalysts or liquid-phase oxidation using specific oxidizing agents. googleapis.comgoogle.com For instance, processes for oxidizing 3,3-dimethylbutanol have utilized oxidizing metal oxides or the 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) free radical system. googleapis.comgoogle.com

Table 1: Likely Production Pathway for this compound

| Reactant | Product | Transformation |

| 4-Methoxy-3,3-dimethyl-1-butanol | This compound | Oxidation / Dehydrogenation |

The precursor alcohol, 4-Methoxy-3,3-dimethyl-1-butanol, would itself be synthesized through routes such as the etherification of a suitable diol or unsaturated alcohol.

Reactive Distillation Applications for Related Etherifications

Reactive distillation is a process intensification technology that combines chemical reaction and distillation in a single unit. This technique is particularly advantageous for equilibrium-limited reactions, such as etherification and esterification, as the continuous removal of products from the reaction zone can drive the reaction towards higher conversion. google.com

While specific applications of reactive distillation for the production of this compound or its direct precursors are not documented, the technology is widely used for related etherifications. researchgate.net For example, the synthesis of fuel ethers like tert-amyl methyl ether (TAME) from isoamylenes and methanol (B129727) is a well-studied process using reactive distillation. researchgate.net The production of 3,3-dimethylbutanol, the precursor to the analogous aldehyde, can involve a hydrolysis step that is effectively carried out using reactive distillation. google.com This suggests that a reactive distillation process could potentially be designed for the etherification step in the synthesis of the precursor alcohol, 4-Methoxy-3,3-dimethyl-1-butanol, optimizing yield and process efficiency.

Environmental Chemical Fate and Atmospheric Chemistry of 4 Methoxy 3,3 Dimethyl Butanal

Atmospheric Degradation Pathways and Mechanisms

The primary atmospheric degradation pathway for 4-Methoxy-3,3-dimethyl-butanal is initiated by its reaction with hydroxyl (OH) radicals. github.ioconicet.gov.ar This is a common fate for many volatile organic compounds (VOCs) in the troposphere. github.io The presence of an aldehyde functional group and ether linkage in its structure influences its reactivity. researchgate.net

The degradation process is complex and can proceed through several mechanisms. One significant pathway involves the abstraction of a hydrogen atom from the molecule by the OH radical. researchgate.net Another potential mechanism is the addition of the OH radical to the carbonyl group. The specific products of these reactions depend on the subsequent reactions of the resulting radical intermediates with other atmospheric constituents, such as nitrogen oxides (NOx). copernicus.org

Formation as an Oxidation Product of Other Volatile Organic Compounds

This compound can be formed in the atmosphere as a secondary pollutant resulting from the oxidation of other volatile organic compounds (VOCs). researchgate.netcopernicus.org For instance, it has been identified as a product of the OH radical-initiated reaction of 3-methoxy-3-methyl-1-butanol. researchgate.netnih.gov In a study conducted at an average nitrogen monoxide (NO) concentration of 1.3 × 10¹⁴ molecules cm⁻³, 3-methoxy-3-methylbutanal (B1352739) was formed with a molar yield of 33 ± 7%. researchgate.netnih.gov

Similarly, research on the atmospheric degradation of 3,3-dimethylbutanal and 3,3-dimethylbutanone has shown that these compounds can be formed from the oxidation of other VOCs. copernicus.org For example, 3,3-dimethylbutanal has been detected as a reaction product in the reaction of 2,4,4-trimethyl-1-pentanol with chlorine atoms. copernicus.org

Contribution to Tropospheric Ozone Formation and Secondary Organic Aerosol

As a volatile organic compound, the atmospheric oxidation of this compound can contribute to the formation of tropospheric ozone (O₃) and secondary organic aerosol (SOA). conicet.gov.arcopernicus.org The degradation of VOCs in the presence of nitrogen oxides (NOx) leads to the production of ozone, a key component of photochemical smog. defra.gov.uk

The potential of a VOC to create ozone is often quantified by its Photochemical Ozone Creation Potential (POCP). researchgate.net While a specific POCP value for this compound is not available, studies on similar compounds like 3,3-dimethylbutanal and 3,3-dimethylbutanone indicate they can contribute to tropospheric ozone formation, with POCP values ranging from 15 to 69. copernicus.org

Atmospheric Lifetimes and Removal Processes

The atmospheric lifetime of this compound is primarily determined by its reaction rate with the hydroxyl (OH) radical, which is the main daytime oxidant in the troposphere. copernicus.orgcopernicus.org The lifetime with respect to reaction with OH radicals can be calculated using the following equation:

τ_OH = 1 / (k_OH * [OH])

Where:

τ_OH is the atmospheric lifetime with respect to reaction with OH radicals.

k_OH is the rate constant for the reaction of the compound with OH radicals.

[OH] is the average atmospheric concentration of OH radicals.

While the specific rate constant for the reaction of this compound with OH radicals is not available, data for similar compounds can provide an estimate. For example, the lifetime of 3-methoxy-3-methyl-1-butanol, a precursor to 4-methoxy-3,3-dimethylbutanal, with respect to reaction with OH radicals is calculated to be 8.5 hours, assuming a 12-hour average daytime OH radical concentration of 2 × 10⁶ molecules cm⁻³. researchgate.netnih.gov Similarly, 3,3-dimethylbutanal and 3,3-dimethylbutanone are known to degrade rapidly near their emission sources. copernicus.org

Other removal processes for aldehydes in the atmosphere include reaction with nitrate (B79036) radicals (NO₃) at night and photolysis. copernicus.org Wet and dry deposition can also remove these compounds from the atmosphere, although for volatile compounds, chemical reactions are typically the dominant loss processes. copernicus.org

Occurrence in Natural Systems and Biosynthetic Considerations Chemical Perspective

Enzymatic Methylation Pathways of Related Hydroxy-Compounds

The biosynthetic pathway for 4-Methoxy-3,3-dimethyl-butanal has not been explicitly elucidated in scientific research. However, based on established biochemical reactions, a plausible route involves the enzymatic methylation of a corresponding hydroxy precursor. The most likely immediate precursor is 4-Hydroxy-3,3-dimethyl-butanal. While this hydroxy-butanal itself is not a well-documented natural product, its formation and subsequent methylation can be hypothesized from known metabolic pathways.

The key transformation would be the O-methylation of the hydroxyl group of 4-Hydroxy-3,3-dimethyl-butanal. This reaction is catalyzed by a class of enzymes known as O-methyltransferases (OMTs). These enzymes utilize a methyl donor, most commonly S-adenosyl-L-methionine (SAM), to transfer a methyl group to a hydroxyl group of a substrate. nih.gov

A well-studied analogy for this proposed pathway is the biosynthesis of mesifurane (2,5-dimethyl-4-methoxy-3(2H)-furanone). This prominent flavor compound is formed via the enzymatic methylation of its precursor, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (furaneol). nih.govresearchgate.net This reaction has been identified in fruits like strawberries and highlights the capability of plant enzymes to methylate hydroxy compounds to produce volatile methoxy (B1213986) derivatives.

Plant O-methyltransferases exhibit a broad range of substrate specificities. For example, caffeic acid O-methyltransferase (COMT), an enzyme involved in lignin (B12514952) biosynthesis, is known to methylate various hydroxycinnamaldehydes and their corresponding alcohols. nih.govoup.com While many characterized OMTs act on phenolic compounds, enzymes capable of methylating aliphatic alcohols and aldehydes also exist. lido-dtp.ac.ukasm.org The existence of enzymes like isoeugenol (B1672232) O-methyltransferase (IEMT), which catalyzes the 4-O-methylation of allyl/propenylphenols—structural analogs of some aliphatic chains—further supports the potential for enzymatic methylation of a substrate like 4-Hydroxy-3,3-dimethyl-butanal in a biological system. oup.com Therefore, it is biochemically plausible that this compound could be synthesized in nature through the action of a specific O-methyltransferase on its hydroxy precursor.

Conclusions and Future Research Directions in 4 Methoxy 3,3 Dimethyl Butanal Chemistry

Synthesis Innovation and Efficiency Improvements

The development of novel and efficient methods for synthesizing 4-Methoxy-3,3-dimethyl-butanal is a key area of future research. Current methods for the preparation of the related compound, 3,3-dimethylbutanal, involve the oxidation of 3,3-dimethylbutanol. google.comchemicalbook.com One established method for this type of transformation is the Swern oxidation, which utilizes oxalyl chloride, dimethyl sulfoxide, and triethylamine. google.com However, this process generates the malodorous byproduct dimethyl sulfide (B99878), which presents challenges for industrial-scale applications due to the need for costly and inefficient measures to prevent its release. google.com

Another approach involves a mixture of 3,3-dimethylbutanol, dimethyl sulfoxide, trifluoroacetic acid, pyridine, and dicyclohexylcarbodiimide (B1669883) in benzene. google.com This method also has drawbacks, including the production of dimethyl sulfide and the necessity of removing the dicyclohexylurea byproduct and subsequent distillation for product purification. google.com

Deeper Exploration of Reaction Mechanisms and Kinetics

A thorough understanding of the reaction mechanisms and kinetics of this compound is crucial for predicting its behavior in various chemical systems. Studies on the related compound, 3,3-dimethylbutanal, provide a foundation for this exploration. The atmospheric degradation of 3,3-dimethylbutanal is initiated by reactions with atmospheric oxidants such as hydroxyl (OH) radicals, nitrate (B79036) (NO3) radicals, and chlorine (Cl) atoms. copernicus.orgcopernicus.org

Kinetic studies have determined the rate coefficients for the reactions of 3,3-dimethylbutanal with these oxidants. For instance, the rate coefficient for the reaction with Cl atoms was found to be (1.27 ± 0.08) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. copernicus.orgcopernicus.org The reaction with OH radicals has also been investigated, with reported rate coefficients from various studies. copernicus.org Furthermore, the kinetics of the reaction with NO3 radicals have been the subject of multiple studies. copernicus.org

The degradation of 3,3-dimethylbutanal proceeds via a hydrogen atom abstraction mechanism at different positions on the carbon chain. researchgate.net This leads to the formation of various products, including other carbonyl compounds like acetone, formaldehyde, and 2,2-dimethylpropanal. copernicus.orgcopernicus.org In the presence of nitrogen oxides (NOx), nitrated compounds and peroxyacyl nitrates can also be formed. copernicus.orgcopernicus.org

Future research will aim to elucidate the specific reaction pathways and determine the precise rate constants for the reactions of this compound. This will involve detailed experimental studies, likely using techniques such as Fourier transform infrared (FTIR) spectroscopy and gas chromatography-mass spectrometry (GC-MS), to identify and quantify the reaction products under various conditions. copernicus.orgcopernicus.org This deeper understanding will be essential for accurately modeling its atmospheric chemistry and potential environmental impact.

Advanced Computational Modeling for Structure-Reactivity Correlations

Computational chemistry offers a powerful tool for investigating the structure and reactivity of molecules like this compound. Theoretical studies can provide valuable insights into reaction mechanisms and kinetics, complementing experimental findings. umich.edu For instance, computational methods are used to generate explicit atmospheric chemical mechanisms and to study the kinetics of reactions involving atmospheric radicals. researchgate.net

By applying theoretical models, researchers can calculate the activation barriers for different reaction pathways, helping to determine the preferred routes of transformation. acs.org For example, in the study of related compounds, computational analysis has been used to understand the effect of substituents on reaction rates and to predict the products of complex reaction sequences. umich.edu

Future computational work on this compound will likely focus on:

Developing accurate theoretical models to predict its reactivity with various atmospheric oxidants.

Calculating reaction rate constants and branching ratios for different reaction channels.

Investigating the influence of its molecular structure, particularly the methoxy (B1213986) group, on its reactivity.

Correlating theoretical predictions with experimental data to refine and validate the computational models.

These advanced computational studies will be instrumental in building a comprehensive understanding of the structure-reactivity relationships governing the atmospheric fate of this compound.

Expansion of Synthetic Applications and Derivatization

The exploration of new synthetic applications and derivatization strategies for this compound and related aldehydes is an active area of research. Derivatization, the process of chemically modifying a compound to enhance its analytical detection or to create new functionalities, is a key aspect of this research. researchgate.net

For example, 3,3-dimethylbutanal is used as an intermediate in the synthesis of spiro-oxindoles, which are potent inhibitors of the MDM2-p53 interaction, a target in cancer therapy. chemicalbook.com Furthermore, derivatization techniques are crucial for the analysis of carbonyl compounds. Reagents like 4-dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine (DMNTH) are used to create derivatives that are easily detectable by mass spectrometry. researchgate.net

The synthetic utility of related aldehydes is also evident in the preparation of various complex molecules. For instance, aldehydes can be key starting materials in multi-step syntheses of natural products and other biologically active compounds. acs.orgmsstate.edu The development of new derivatization reagents and synthetic methodologies will continue to expand the potential applications of this compound in fields ranging from medicinal chemistry to materials science. acs.orggreyhoundchrom.com

Further Investigation into Atmospheric Chemistry and Environmental Transformations

Understanding the atmospheric chemistry and environmental transformations of this compound is critical for assessing its environmental impact. Volatile organic compounds (VOCs) like this aldehyde are emitted into the atmosphere from various sources and undergo complex chemical reactions that can influence air quality. github.ionist.gov

The primary atmospheric degradation pathway for many organic compounds is reaction with the hydroxyl (OH) radical. nist.govcopernicus.orgresearchgate.net The rate of this reaction determines the atmospheric lifetime of the compound. For example, the calculated atmospheric lifetime of the related compound 3-methoxy-3-methyl-1-butanol with respect to reaction with OH radicals is approximately 8.5 hours. researchgate.net

The oxidation of VOCs in the atmosphere can lead to the formation of secondary pollutants such as ozone and secondary organic aerosols (SOA). copernicus.orgcopernicus.org Studies on 3,3-dimethylbutanal have shown that its degradation can contribute to tropospheric ozone formation and potentially lead to the creation of SOA, which can impact air quality and climate. copernicus.orgcopernicus.org

Future research in this area will focus on:

Experimentally determining the rate constants for the reaction of this compound with key atmospheric oxidants.

Identifying and quantifying the products of its atmospheric oxidation under different conditions.

Assessing its potential to form ozone and secondary organic aerosols.

This research is essential for a complete understanding of the role of this compound in atmospheric processes.

Q & A

Basic: What are the standard synthetic routes for 4-Methoxy-3,3-dimethyl-butanal, and what catalysts are typically employed?

The synthesis of this compound can be adapted from methods used for structurally similar aldehydes. A common approach involves acid-catalyzed reactions between ketones and alcohols. For example, 3-Methoxy-3-methylbutanal (a related compound) is synthesized from 3-methyl-2-butanone and methanol using acid catalysts like sulfuric acid . For the target compound, modifications might include using dimethyl-substituted precursors (e.g., 3,3-dimethyl-2-butanone) and optimizing reaction conditions (e.g., temperature, solvent polarity). Catalytic systems such as Amberlyst-15 or zeolites may enhance selectivity by minimizing side reactions like aldol condensation.

Advanced: How do steric and electronic effects of the dimethyl and methoxy groups influence the aldehyde's reactivity in nucleophilic additions?

The 3,3-dimethyl group introduces significant steric hindrance, which can slow down nucleophilic attack at the carbonyl carbon. This effect is compounded by the electron-donating methoxy group at position 4, which reduces the electrophilicity of the aldehyde via resonance stabilization. To study these effects:

- Kinetic Analysis : Compare reaction rates with unsubstituted butanal using nucleophiles like hydrazines or Grignard reagents.

- Computational Modeling : Perform DFT calculations to map electrostatic potential surfaces and identify steric barriers .

- Substituent Variation : Synthesize analogs (e.g., replacing methoxy with electron-withdrawing groups) to isolate electronic contributions.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.5–10.0 ppm. Dimethyl groups show singlets at δ 1.0–1.2 ppm, while the methoxy group resonates at δ 3.2–3.4 ppm.

- ¹³C NMR : The carbonyl carbon is observed at δ 190–200 ppm, with methoxy carbons at δ 50–55 ppm.

- FT-IR : Strong C=O stretch near 1720 cm⁻¹ and O-CH₃ vibrations at ~2830 cm⁻¹.

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to validate the structure .

Advanced: How can discrepancies in reported reaction yields for this compound's synthesis be systematically investigated?

Methodological steps include:

Parameter Screening : Vary catalysts (e.g., H₂SO₄ vs. p-TsOH), solvents (polar vs. nonpolar), and temperatures.

In Situ Monitoring : Use techniques like FT-IR or Raman spectroscopy to track reaction progress and identify intermediates.

Byproduct Analysis : Employ GC-MS or HPLC to detect impurities (e.g., aldol adducts) that reduce yield.

Reproducibility Trials : Compare results across labs using standardized protocols to isolate equipment- or operator-related variables .

Basic: What are the environmental degradation pathways of this compound under atmospheric conditions?

In the atmosphere, the compound may undergo:

- Photolysis : UV light cleaves the C=O bond, producing radicals.

- Oxidation : Reaction with hydroxyl radicals (•OH) leads to peroxy radical formation, which decomposes to smaller carbonyl compounds (e.g., formaldehyde).

- Hydrolysis : In aqueous environments, the aldehyde group may hydrate to form geminal diols, though steric hindrance from dimethyl groups could slow this process. Environmental persistence can be modeled using EPI Suite or AOPWIN software .

Advanced: How can computational methods predict the biological activity of this compound?

- Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., aldehyde dehydrogenases) and assess affinity scores.

- QSAR Modeling : Build regression models correlating substituent properties (logP, polar surface area) with bioactivity data from analogs.

- Metabolic Pathway Analysis : Predict metabolites via software like Meteor Nexus, focusing on oxidation or conjugation reactions .

Basic: What purification strategies are optimal for isolating this compound from reaction mixtures?

- Distillation : Fractional distillation under reduced pressure (due to thermal sensitivity).

- Chromatography : Flash chromatography using silica gel and hexane/ethyl acetate gradients.

- Crystallization : Not typically effective for aldehydes but may work for derivatives (e.g., semicarbazones) .

Advanced: What strategies resolve contradictions in spectral data interpretation for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.